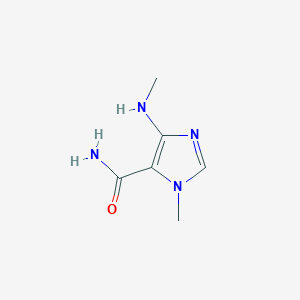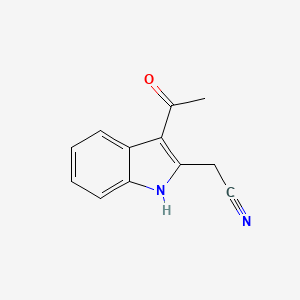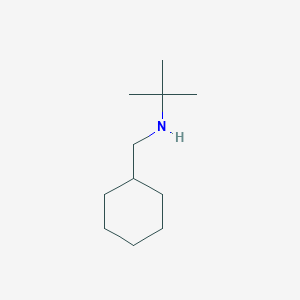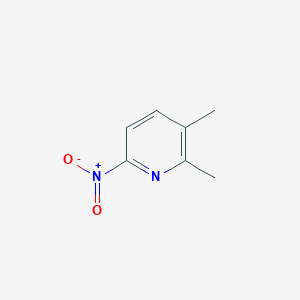![molecular formula C11H9N3O2 B3356125 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione CAS No. 651043-51-5](/img/structure/B3356125.png)
2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione
描述
2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its fused ring structure, which includes both pyrazine and quinazoline moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with anthranilic acids. This reaction is carried out under reflux conditions in dioxane, leading to the formation of the desired compound in yields ranging from 61% to 84% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the pyrazine ring, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-3,6-dione derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione involves its interaction with various molecular targets and pathways:
相似化合物的比较
Quinazolin-4-ones: These compounds share a similar quinazoline core and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrazines: These compounds have a similar fused ring structure and are studied for their potential pharmacological properties.
Uniqueness: 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione is unique due to its specific combination of pyrazine and quinazoline rings, which imparts distinct chemical and biological properties. Its ability to inhibit quorum sensing and biofilm formation sets it apart from other related compounds.
属性
IUPAC Name |
2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-10-6-14-9(5-12-10)13-8-4-2-1-3-7(8)11(14)16/h1-4H,5-6H2,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGAFKFEQBESQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC3=CC=CC=C3C(=O)N2CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458344 | |
| Record name | 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651043-51-5 | |
| Record name | 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



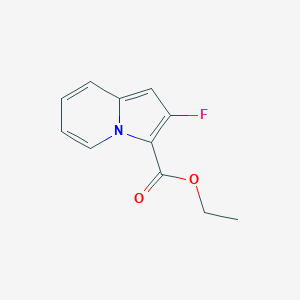
![{3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide](/img/structure/B3356052.png)
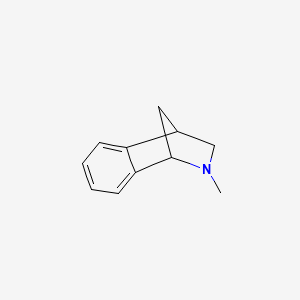
![[(E)-(Pyrrolidin-1-yl)methylidene]cyanamide](/img/structure/B3356070.png)
